![molecular formula C22H14O3 B14644094 1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 54328-51-7](/img/structure/B14644094.png)
1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoquinone core with an oxirene ring and two phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with naphthoquinone and phenyl-substituted precursors.
Formation of the Oxirene Ring: The key step involves the formation of the oxirene ring through an epoxidation reaction. This can be achieved using peracids or other oxidizing agents.
Phenyl Group Introduction: The phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Cycloaddition: The oxirene ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids), and controlled temperatures.
Scientific Research Applications
1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxirene ring and phenyl groups enable it to form stable complexes with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione can be compared with other similar compounds, such as:
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione: Lacks the phenyl groups, resulting in different chemical reactivity and biological activity.
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecenyl)naphtho[2,3-b]oxirene-2,7-dione: Contains a long alkyl chain, affecting its solubility and interaction with biological targets.
2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone: Similar core structure but lacks the phenyl groups and oxirene ring, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the naphthoquinone core, oxirene ring, and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54328-51-7 |
|---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1a,7a-diphenylnaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C22H14O3/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19,25-22)15-9-3-1-4-10-15/h1-14H |
InChI Key |
HINHCHZTYYNMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C(=O)C4=CC=CC=C4C(=O)C2(O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


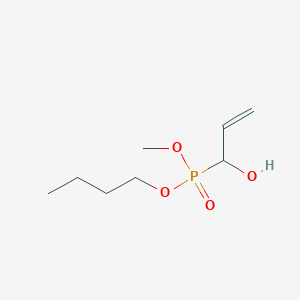

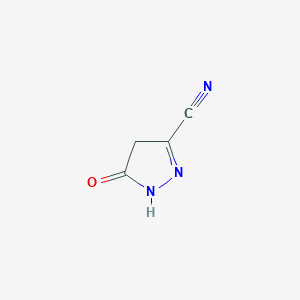

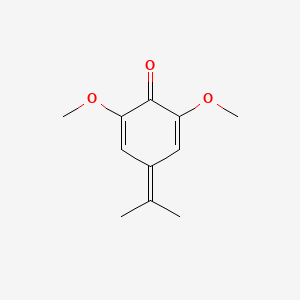
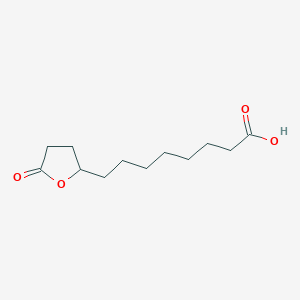
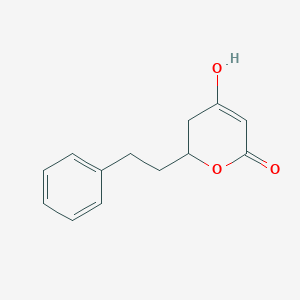
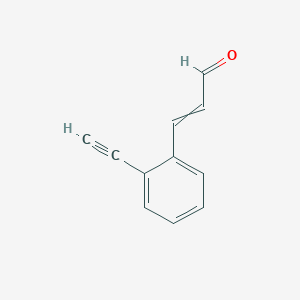
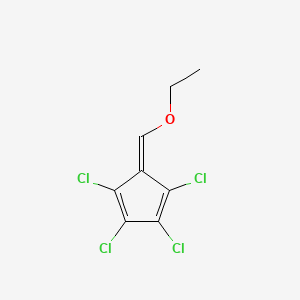
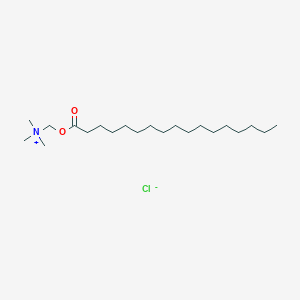
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)

